5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one
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Overview
Description
5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one is a synthetic organic compound characterized by its unique structure, which includes a benzylidenehydrazinyl group and a chlorodiazinanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one typically involves the reaction of 2-piperazinone with hydrazine hydrate in an alcohol solvent to generate piperazine hydrazone. This intermediate is then reacted with benzaldehyde under acidic conditions to form the desired compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorodiazinanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted diazinanone derivatives.
Scientific Research Applications
5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2Z,8Z)-2,8-Pentadecadien-1-yl]-1,3-benzenediol
- 4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amine
Uniqueness
5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylidenehydrazinyl group allows for versatile chemical modifications, while the chlorodiazinanone moiety provides a site for nucleophilic substitution reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClN4O |
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Molecular Weight |
252.70 g/mol |
IUPAC Name |
5-[(2Z)-2-benzylidenehydrazinyl]-4-chlorodiazinan-3-one |
InChI |
InChI=1S/C11H13ClN4O/c12-10-9(7-14-16-11(10)17)15-13-6-8-4-2-1-3-5-8/h1-6,9-10,14-15H,7H2,(H,16,17)/b13-6- |
InChI Key |
QMIQIBBWRZLIPY-MLPAPPSSSA-N |
Isomeric SMILES |
C1C(C(C(=O)NN1)Cl)N/N=C\C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(C(=O)NN1)Cl)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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